N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide is a synthetic small molecule featuring a benzimidazole core linked to a butanamide backbone via an ethyl spacer, with a 4-ethylphenoxy substituent at the fourth position of the butanamide chain.
Properties
CAS No. |
453583-42-1 |
|---|---|
Molecular Formula |
C21H25N3O2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide |
InChI |
InChI=1S/C21H25N3O2/c1-2-16-9-11-17(12-10-16)26-15-5-8-21(25)22-14-13-20-23-18-6-3-4-7-19(18)24-20/h3-4,6-7,9-12H,2,5,8,13-15H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
NXBJHXZPNQDSMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)- typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Attachment of Ethylphenoxy Group: The 4-ethylphenoxy group can be introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with an appropriate electrophile.
Formation of Butanamide Moiety: The final step involves the formation of the butanamide moiety, which can be achieved by reacting the intermediate with butanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole or phenoxy derivatives.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide is not available. However, some information regarding benzimidazole derivatives and related compounds can be extracted.
Benzimidazole Derivatives: Overview
Benzimidazole derivatives have been broadly examined for their anticancer potential . They are also investigated for other biological activities, such as antimicrobial properties .
Related Research and Applications
-
Antimicrobial and Anticancer Studies:
- 2-mercaptobenzimidazole (2MBI) derivatives have been evaluated for antimicrobial activity against Gram-positive and Gram-negative bacterial species, as well as fungal species .
- Certain synthesized 2MBI derivatives exhibited significant antimicrobial effects against tested strains . For example, compound N8 (MIC = 1.43 µM) showed activity against ec (Escherichia coli), while N22 (MIC = 2.60 µM) was effective against kp,an (Klebsiella pneumoniae, Aspergillus niger) .
- Some 2MBI derivatives demonstrated anticancer activity against the human colorectal carcinoma cell line (HCT116). Compounds N9 and N18 were more potent than the standard drug 5-FU .
- Enzyme Inhibition:
-
Other Applications and Solid State Forms:
- The solid state forms of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid have been explored . These forms include amorphous and crystalline forms, with processes for their preparation described in patents . The applications of these solid state forms are related to pharmaceutical development .
Mechanism of Action
The mechanism of action of this compound is primarily attributed to the benzimidazole moiety, which can interact with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes, bind to DNA, and interfere with cellular processes . The exact pathways and molecular targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized through comparisons with analogs (Table 1). Key differentiating factors include substituent electronics, steric bulk, and hydrogen-bonding capacity.
Table 1: Structural and Functional Comparison of N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide and Analogs
Key Comparison Points:
Benzimidazole Core Modifications: The target compound’s single benzimidazole unit contrasts with dual benzimidazole systems in compound 17, which may enhance DNA intercalation but reduce metabolic stability . Ethylphenoxy substituents (target) vs. fluorophenyl groups (triazoles in ) influence lipophilicity; fluorophenyl analogs exhibit higher logP values, favoring blood-brain barrier penetration .
Hydrazide derivatives (compound 17) show stronger metal-chelating capacity but are prone to oxidative degradation, unlike the more stable amide bond in the target compound .
Synthetic Complexity: The target compound’s synthesis likely requires fewer steps (3–4 steps inferred) compared to multi-functionalized analogs like compound 19, which involves esterification and pyrrolidinone ring formation .
Spectroscopic Signatures :
- IR spectra of the target compound would lack the C=S stretch (~1250 cm⁻¹) seen in triazole-thiones () but share NH/amide-I bands with hydrazide analogs .
Research Findings and Implications:
- Antimicrobial Potential: While triazole derivatives () exhibit broader antifungal activity, the target compound’s benzimidazole core may confer selective antibacterial effects via topoisomerase inhibition .
- Solubility and Bioavailability: The 4-ethylphenoxy group likely enhances lipophilicity (clogP ~3.5 estimated) compared to polar carboxamides (), necessitating formulation optimization for oral delivery.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula : C_{20}H_{24}N_{2}O_{2}
Molecular Weight : 324.42 g/mol
Biological Activity Overview
Benzimidazole derivatives, including this compound, have shown a wide range of biological activities. These include:
- Antimicrobial Activity : Many benzimidazole derivatives exhibit significant antibacterial and antifungal properties. Studies have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Properties : Some benzimidazole derivatives have been reported to possess anticancer activities, inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Compounds with a benzimidazole core have been studied for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The benzimidazole moiety is critical for its bioactivity, providing a pharmacophore that interacts with biological targets effectively.
Key Structural Features:
- Benzimidazole Core : Essential for antimicrobial and anticancer activities.
- Ethyl Phenoxy Group : Influences lipophilicity and bioavailability.
- Butanamide Side Chain : May enhance binding affinity to target proteins.
Case Study 1: Antimicrobial Activity
In a recent study, various benzimidazole derivatives were synthesized and evaluated for their antimicrobial activity using the broth microdilution method. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| This compound | 50 | S. aureus |
| Standard Antibiotic (Ampicillin) | 100 | S. aureus |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of several benzimidazole derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | This compound |
| MCF7 (Breast Cancer) | 20 | This compound |
Q & A
Q. What are the common synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-ethylphenoxy)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzimidazole core formation, alkylation, and amide coupling. Key steps include:
- Benzimidazole synthesis : Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic reflux conditions .
- Phenoxybutanamide linkage : Coupling via nucleophilic substitution or Mitsunobu reaction, using 4-ethylphenol and brominated butanamide intermediates .
- Optimization : Adjust solvents (e.g., ethanol vs. DMF), catalysts (e.g., TBAI for phase transfer), and temperatures (80–100°C). Monitor purity via TLC and column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C-NMR : Confirm benzimidazole protons (δ 7.2–8.1 ppm) and amide carbonyls (δ ~170 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- IR Spectroscopy : Identify NH stretches (~3400 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardize assays : Use consistent bacterial strains (e.g., P. aeruginosa MH602) and cytotoxicity models (e.g., MTT assay on human fibroblasts) .
- Control variables : Account for solvent effects (DMSO vs. aqueous buffers) and compound stability (e.g., degradation under light/heat) .
- Statistical validation : Apply ANOVA or non-parametric tests to compare datasets, ensuring n ≥ 3 replicates .
Q. What strategies are employed to enhance the compound’s bioavailability?
- Methodological Answer :
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility or reduce logP .
- Formulation : Use nanoencapsulation (liposomes) or co-solvents (PEG 400) to enhance dissolution .
- Metabolic stability : Assess CYP450 interactions via liver microsome assays; modify metabolically labile sites (e.g., ethylphenoxy to trifluoromethyl groups) .
Q. How to design experiments to determine the mechanism of action?
- Methodological Answer :
- Target identification : Use affinity chromatography or SPR to detect protein binding partners .
- Pathway analysis : Perform transcriptomics (RNA-seq) or proteomics (LC-MS) on treated vs. untreated cells .
- Enzymatic assays : Test inhibition of bacterial enzymes (e.g., DNA gyrase) or inflammatory markers (COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
